N-(1H-indazol-6-yl)benzenesulfonamide N-(1H-indazol-6-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13024095
InChI: InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-7-6-10-9-14-15-13(10)8-11/h1-9,16H,(H,14,15)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Molecular Formula: C13H11N3O2S
Molecular Weight: 273.31 g/mol

N-(1H-indazol-6-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC13024095

Molecular Formula: C13H11N3O2S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indazol-6-yl)benzenesulfonamide -

Specification

Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
IUPAC Name N-(1H-indazol-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-7-6-10-9-14-15-13(10)8-11/h1-9,16H,(H,14,15)
Standard InChI Key RTTZPLJQEYPLQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1H-Indazol-6-yl)benzenesulfonamide (C₁₂H₁₁N₃O₂S) consists of a planar indazole ring fused with a benzene-sulfonamide moiety. The indazole system (C₇H₅N₂) provides a bicyclic framework with two nitrogen atoms at positions 1 and 2, while the sulfonamide group (-SO₂NH-) bridges the indazole’s 6-position to a phenyl ring . Key structural features include:

  • Molecular weight: 273.30 g/mol (calculated from atomic masses).

  • Hydrogen bond donors/acceptors: 2 donors (NH groups) and 5 acceptors (SO₂ and indazole nitrogens) .

  • Rotatable bonds: 3 (sulfonamide bridge and phenyl ring) .

Table 1: Comparative Properties of N-(1H-Indazol-6-yl)benzenesulfonamide and Analogs

PropertyN-(1H-Indazol-6-yl)benzenesulfonamide4-Amino Derivative 4-Fluoro Derivative
Molecular FormulaC₁₂H₁₁N₃O₂SC₁₃H₁₂N₄O₂SC₁₃H₁₀FN₃O₂S
Molecular Weight (g/mol)273.30288.33291.30
Melting Point (°C)Not reported192–194Not reported
XLogP3~2.5 (estimated)Not reported2.9

The absence of polar substituents (e.g., 4-amino or 4-fluoro groups) in the parent compound likely reduces its solubility in aqueous media compared to its derivatives .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(1H-indazol-6-yl)benzenesulfonamide can be achieved via sulfonylation of 1H-indazol-6-amine using benzenesulfonyl chloride under basic conditions:

Reaction Scheme:
1H-Indazol-6-amine + Benzenesulfonyl chloride → N-(1H-Indazol-6-yl)benzenesulfonamide

Procedure:

  • Dissolve 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly add benzenesulfonyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

This method mirrors the synthesis of its 4-fluoro analog, where fluorobenzenesulfonyl chloride was employed .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Key signals correspond to indazole protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.2 ppm), and phenyl protons (δ 7.5–7.8 ppm) .

  • ¹³C NMR: Aromatic carbons (δ 110–150 ppm) and sulfonamide sulfur-linked carbon (δ 55 ppm) .

Biological Activity and Mechanisms

Proposed Mechanism:

  • Enzyme Inhibition: Sulfonamides inhibit carbonic anhydrase IX (CA-IX), overexpressed in hypoxic tumors, disrupting pH regulation and inducing apoptosis .

  • DNA Intercalation: Planar indazole systems intercalate DNA, impairing replication in rapidly dividing cells .

Anti-Inflammatory and Antimicrobial Activity

Applications in Medicinal Chemistry

Drug Development Scaffold

The indazole-sulfonamide framework is a versatile scaffold for optimizing pharmacokinetic properties:

  • Lipophilicity: The XLogP3 (~2.5) balances membrane permeability and solubility .

  • Bioisosteric Replacements: The sulfonamide group can replace carboxylates or phosphonates to enhance metabolic stability .

Targeted Therapies

Ongoing research explores conjugating this core with:

  • Amino Acids: To improve water solubility (e.g., L-glutamic acid derivatives) .

  • Radioisotopes: For imaging and targeted radiation therapy .

Future Directions

  • Activity Profiling: Screen against NCI-60 cancer cell lines to identify lead candidates.

  • Structural Optimization: Introduce substituents (e.g., 4-amino, 4-fluoro) to enhance target affinity .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

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